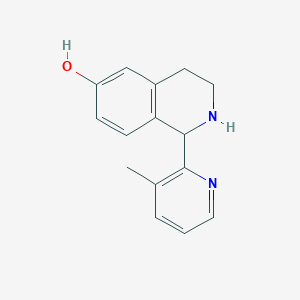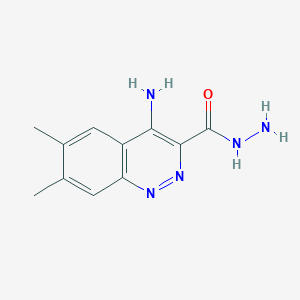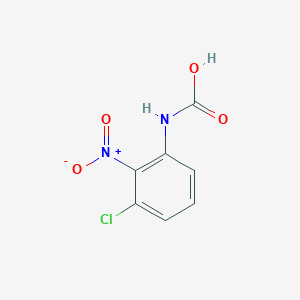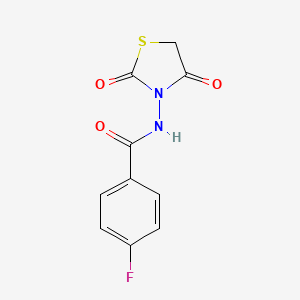
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide is a compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring and the fluorobenzamide moiety in its structure makes it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thiazolidine-2,4-dione. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the intermediate 4-fluorobenzoyl chloride. This intermediate then reacts with thiazolidine-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide.
4-fluorobenzoic acid: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to the combination of the thiazolidinone ring and the fluorobenzamide moiety. This combination imparts specific biological activities that are not observed in the individual precursors or other similar compounds. The presence of the fluorine atom can also enhance the compound’s stability and bioavailability.
属性
CAS 编号 |
646990-01-4 |
|---|---|
分子式 |
C10H7FN2O3S |
分子量 |
254.24 g/mol |
IUPAC 名称 |
N-(2,4-dioxo-1,3-thiazolidin-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15) |
InChI 键 |
NUOFRHICXZESDM-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)NC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


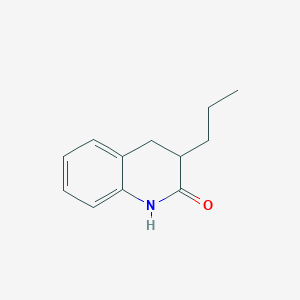
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)


![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
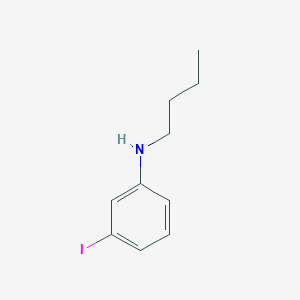
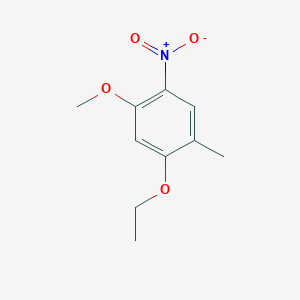
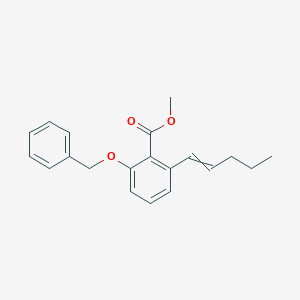
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
